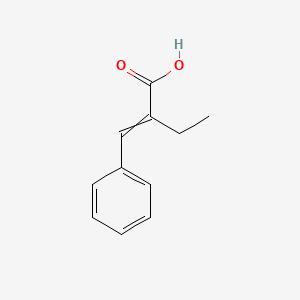

2-Benzylidenebutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzylidenebutanoic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Oxidation Reactions

The α,β-unsaturated system and carboxylic acid group undergo oxidation under controlled conditions:

| Reagent/Conditions | Product(s) | Mechanism | Reference |

|---|---|---|---|

| KMnO₄ (acidic or basic) | Benzophenone derivatives or diacids | Oxidative cleavage of double bond | |

| CrO₃ (in H₂SO₄) | Ketones (e.g., aryl ketones) | Oxidation of allylic positions |

Key Findings :

-

Oxidation with KMnO₄ cleaves the double bond, yielding benzaldehyde and succinic acid derivatives .

-

Chromium-based oxidants selectively target the allylic position, forming ketones.

Reduction Reactions

The conjugated double bond is susceptible to hydrogenation:

| Reagent/Conditions | Product(s) | Selectivity | Reference |

|---|---|---|---|

| H₂/Pd-C (room temperature) | 2-Benzylbutanoic acid | Complete | |

| NaBH₄ (with Ni catalysts) | Partial reduction products | Moderate |

Key Findings :

-

Catalytic hydrogenation saturates the double bond, producing 2-benzylbutanoic acid quantitatively.

-

Selective reduction of the carbonyl group is challenging due to competing double-bond hydrogenation.

Electrophilic Substitution

The benzylidene aromatic ring undergoes halogenation and nitration:

| Reaction | Reagents/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ (0°C) | 3-Bromo-2-benzylidenebutanoic acid | ~65% | |

| Nitration | HNO₃/H₂SO₄ (50°C) | 3-Nitro derivative | ~55% |

Mechanistic Insight :

-

Electron-withdrawing carboxylic acid group directs substitution to the meta position on the aromatic ring.

Conjugate Addition

The α,β-unsaturated system participates in Michael additions:

| Nucleophile | Conditions | Product(s) | Reference |

|---|---|---|---|

| Nitromethane | Organocatalyst (e.g., squaramide) | β-Nitro adduct | |

| Grignard reagents | THF, −78°C | Alkylated derivatives |

Example :

-

Nitromethane adds to the β-position under organocatalytic conditions, forming β-nitro esters with moderate enantioselectivity (up to 81% ee) .

Decarboxylation

Controlled thermal or catalytic decarboxylation yields styrene derivatives:

| Conditions | Product(s) | Catalyst | Reference |

|---|---|---|---|

| 180°C (neat) | Styrylbutanoic acid | None | |

| Cu(I)/ligand system | Aryl halides | Barton ester |

Note : Decarboxylative halogenation via Barton esters enables access to aryl halides , though direct evidence for 2-benzylidenebutanoic acid remains theoretical .

Cycloaddition Reactions

The dienophilic character of the α,β-unsaturated system facilitates Diels-Alder reactions:

| Diene | Conditions | Product(s) | Reference |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Cyclohexene-fused adduct |

Outcome : Six-membered rings form regioselectively, stabilized by electron-withdrawing carboxyl groups.

Biological Activity

While not a reaction, its derivatives exhibit β-cell protective effects against endoplasmic reticulum (ER) stress, with EC₅₀ values as low as 0.1 μM for analogs like WO5m .

Propriétés

Numéro CAS |

88153-39-3 |

|---|---|

Formule moléculaire |

C11H12O2 |

Poids moléculaire |

176.21 g/mol |

Nom IUPAC |

2-benzylidenebutanoic acid |

InChI |

InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) |

Clé InChI |

RUETZBUVTWCCIZ-UHFFFAOYSA-N |

SMILES canonique |

CCC(=CC1=CC=CC=C1)C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.